1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride
Description
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 1-ethylimidazole moiety and a phenylethanone group. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-phenylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O.ClH/c1-2-19-9-8-18-17(19)21-12-10-20(11-13-21)16(22)14-15-6-4-3-5-7-15;/h3-9H,2,10-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXLMPWMZYBZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring is usually formed by the reaction of ethylenediamine with dihaloalkanes.
Coupling of the Imidazole and Piperazine Rings: The imidazole and piperazine rings are coupled using a suitable linker, such as a haloalkane, under basic conditions.
Formation of the Phenylethanone Moiety: The phenylethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetophenone and an acid chloride.
Final Coupling and Hydrochloride Formation: The final compound is obtained by coupling the phenylethanone moiety with the imidazole-piperazine intermediate, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Acylation Reactions
The piperazine ring’s secondary amine groups are reactive toward acylating agents. Reactions with acyl halides or acid anhydrides yield substituted amides.
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Acetyl chloride | Acetylated piperazine derivative | Room temperature, dichloromethane | |
| Benzoyl chloride | Benzoylated piperazine derivative | Base catalysis (e.g., pyridine) |
This reaction is critical for modifying the compound’s pharmacological profile or solubility.
Alkylation Reactions
Alkylation targets the piperazine’s amine groups or the ethyl-imidazole moiety. Common alkylating agents include alkyl halides.
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Methyl iodide | Methylated piperazine derivative | Polar aprotic solvent (e.g., DMF) | |
| Ethyl bromide | Ethylated piperazine derivative | Base (e.g., K₂CO₃) |
Alkylation enhances lipophilicity, potentially altering drug absorption or target binding.
N-Oxidation
Piperazine’s amine groups undergo oxidation to form N-oxides using peracids (e.g., mCPBA) or hydrogen peroxide.
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| mCPBA | Piperazine N-oxide derivative | Dichloromethane, 0°C | |
| H₂O₂ | Piperazine N-oxide derivative | Acidic or neutral conditions |
N-oxides may exhibit distinct pharmacological activity or metabolic stability.
Ketone Group Reactions
The phenylethanone moiety participates in nucleophilic additions and redox transformations.
Nucleophilic Addition
Grignard reagents or hydrides (e.g., NaBH₄) add to the carbonyl group.
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Grignard reagent | Alcohol derivative | Dry ether, reflux | General |
| NaBH₄ | Reduced ketone derivative | Methanol, room temperature | General |
Hydrolysis
Under acidic/basic conditions, hydrolysis may yield carboxylic acids or esters, though stability depends on reaction conditions.
Imidazole Moiety Reactions
The 1H-imidazol-2-yl group may undergo:
-
Alkylation : Substitution at the nitrogen site.
-
Electrophilic Substitution : Reactions at the 4- or 5-position (if activated).
-
Coordination Chemistry : Metal binding via nitrogen lone pairs.
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Alkylation | Alkyl halide | Alkylated imidazole derivative | Polar solvent (e.g., DMSO) |
Stability and Reactivity
The hydrochloride salt enhances the compound’s solubility and reactivity. Key stability considerations include:
-
Hygroscopicity : Requires anhydrous storage.
-
Light Sensitivity : Potential degradation under UV exposure.
-
pH Dependency : Amine groups may protonate in acidic conditions, affecting reactivity.
Reagent Compatibility
| Reagent | Compatible Groups | Incompatible Groups |
|---|---|---|
| Acyl chloride | Piperazine amines | Hydrochloride salt (may react) |
| Grignard reagent | Ketone carbonyl group | Protonated amines |
Research Findings
-
Synthetic Flexibility : The compound’s heterocyclic framework allows diverse modifications, making it a versatile scaffold for drug discovery .
-
Pharmacological Implications : Alterations to the piperazine/imidazole moieties may modulate interactions with biological targets (e.g., receptors, enzymes) .
-
Analytical Considerations : Stability in acidic/basic conditions must be validated during formulation development.
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have shown promising results against:
| Compound | Cell Line | IC50 (µM) | Comparison with Control |
|---|---|---|---|
| 4f | A549 | 18.53 | Comparable to 5-FU |
| 4f | HeLa | 4.07 | Stronger than MTX |
| 4f | SGC-7901 | 2.96 | Five-fold stronger than MTX |
These findings suggest that the compound may induce apoptosis in cancer cells through modulation of key signaling pathways, including the NF-kB and ERK pathways, which are critical for cell survival and proliferation .
Mechanisms of Action in Cancer Therapy
The antitumor effects of this compound are attributed to its ability to interact with specific receptors and enzymes:
- Receptor Modulation : The compound may influence pathways involved in cell growth and survival.
- Enzyme Inhibition : It may inhibit enzymes that play roles in metabolic processes or signaling cascades.
- Cell Cycle Interference : The compound has the potential to disrupt cell cycle progression in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride has been investigated for its antimicrobial effects. Compounds with similar structural features have demonstrated activity against various pathogens, including fungi and bacteria. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise against Candida species and other microbial strains .
Case Studies and Research Findings
Several studies highlight the biological activity of compounds related to this compound:
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of structurally similar compounds on breast cancer cell lines (MCF-7). Results indicated significant cytotoxicity against cancer cells while exhibiting low toxicity on normal cells, suggesting a favorable therapeutic index.
Case Study 2: Neuropharmacological Effects
Research has also explored the neuropharmacological potential of imidazole derivatives. These compounds have been implicated in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which could lead to applications in treating mood disorders .
Mechanism of Action
The mechanism of action of 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways such as the NF-κB and ERK pathways, which are involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Motifs
- Piperazine Derivatives : The compound shares a piperazine backbone with impurities listed in pharmaceutical standards, such as 1-(2,3-dichlorophenyl)piperazine hydrochloride (Aripiprazole Impurity B) and 1-(3-chlorophenyl)piperazine hydrochloride . These analogs often feature aromatic substituents (e.g., dichlorophenyl) instead of the ethyl-imidazole group in the target compound .
- Imidazole-Containing Compounds : The 1-ethylimidazole group distinguishes it from analogs like 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one , which combines imidazole with oxadiazole and thioether linkages .
Substituent Effects
- Ethyl Group vs.
- Phenylethanone vs. Heterocycles: The phenylethanone moiety contrasts with oxadiazole or thioether groups in other imidazole derivatives, impacting molecular rigidity and hydrogen-bonding capacity .
Pharmacological and Physicochemical Comparisons
Pharmacological Targets
- Piperazine-Based Antipsychotics : Analogs like Aripiprazole impurities target dopamine D2 and serotonin 5-HT1A receptors. The ethyl-imidazole group in the target compound could modulate selectivity for histamine or adrenergic receptors .
Physicochemical Properties
Regulatory and Impurity Profiles
- Impurity Control : Piperazine derivatives such as MM0421.07 and MM0421.08 highlight regulatory scrutiny of byproducts like chlorinated or dimerized species, which are less likely in the target compound due to its ethyl-imidazole design .
Biological Activity
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride is a synthetic compound notable for its complex structure, which includes piperazine and imidazole moieties. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 378.9 g/mol. The presence of functional groups such as the imidazole and piperazine rings suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes, modulating their activities. Key pathways influenced by this compound include:
- NF-κB Pathway : Involved in cell proliferation and survival.
- ERK Pathway : Plays a role in cellular responses to growth factors.
These interactions may lead to apoptosis in cancer cells, making this compound a candidate for antitumor therapy.
Antitumor Activity
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that related compounds showed promising results against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cell lines. The following table summarizes the IC50 values observed for these compounds:
| Compound | Cell Line | IC50 (µM) | Comparison with Control |
|---|---|---|---|
| 4f | A549 | 18.53 | Comparable to 5-FU |
| 4f | HeLa | 4.07 | Stronger than MTX |
| 4f | SGC-7901 | 2.96 | Five-fold stronger than MTX |
The selectivity index indicates that the compound's tolerance in normal cells (L-02) was significantly higher than in tumor cells, suggesting a favorable therapeutic window .
Induction of Apoptosis
In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating the expression of key proteins involved in the apoptotic pathway. Specifically, it has been reported that treatment with the compound increased the expression of Bax (pro-apoptotic) while decreasing Bcl-2 (anti-apoptotic), leading to enhanced apoptosis rates compared to standard chemotherapeutics like 5-FU .
Case Studies
Several studies have investigated the biological effects of imidazole derivatives similar to this compound:
- Study on Antiproliferative Effects : A comprehensive evaluation revealed that derivatives with longer alkyl chains exhibited improved antitumor activity, highlighting structure–activity relationships crucial for drug design .
- Mechanistic Insights : Western blot analyses showed increased caspase activation in treated cells, indicating that the compound effectively triggers apoptotic pathways through caspase-dependent mechanisms .
- Comparative Efficacy : In comparative studies, this compound exhibited superior efficacy against specific cancer cell lines compared to established chemotherapeutic agents, establishing its potential as a novel therapeutic agent.
Q & A
Basic: What are the optimized synthetic routes for 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride, and how are intermediates characterized?
Methodological Answer:
The synthesis involves multi-step reactions, starting with the formation of the piperazine core. Key steps include:
- Nucleophilic substitution to introduce the 1-ethylimidazole moiety onto the piperazine ring.
- Acylation using phenylethanone derivatives to attach the aromatic ketone group.
- Salt formation with hydrochloric acid to improve solubility and stability .
Critical parameters include solvent choice (e.g., dichloromethane for acylation), temperature control (0–5°C for imidazole coupling), and reaction time (12–24 hours for completeness). Intermediates are characterized via 1H/13C NMR (to confirm substitution patterns) and HPLC-MS (to verify purity >95%) .
Basic: How is the compound’s structural integrity validated post-synthesis?
Methodological Answer:
Structural validation employs:
- X-ray crystallography for 3D conformation analysis, particularly to confirm piperazine ring geometry and imidazole orientation .
- FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the ketone, N-H stretches for the hydrochloride salt) .
- Elemental analysis (C, H, N, Cl) to validate stoichiometry, with deviations <0.4% considered acceptable .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in biological data (e.g., receptor binding affinity) may arise from:
- Batch variability : Ensure synthesis reproducibility by standardizing reaction conditions (e.g., anhydrous environments for moisture-sensitive steps) .
- Assay conditions : Validate cellular models (e.g., HEK293 vs. CHO cells for GPCR studies) and ligand concentrations. Use radioligand binding assays with [3H]-labeled analogs to quantify target engagement .
- Metabolic stability : Perform hepatic microsome assays to assess compound degradation rates, which may explain in vitro-in vivo discrepancies .
Advanced: What computational strategies predict the compound’s mechanism of action and off-target effects?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) models interactions with targets like 5-HT1A/2A receptors , using crystal structures (PDB IDs: 6WGT, 7E2Z) to map hydrogen bonding and π-π stacking .
- Pharmacophore modeling identifies critical features (e.g., imidazole’s basic nitrogen, phenyl ketone’s hydrophobic surface) for activity. Compare with known ligands (e.g., flibanserin hydrochloride) to infer selectivity .
- Off-target screening via PubChem BioAssay (AID 1259351) evaluates inhibition of cytochrome P450 isoforms (e.g., CYP3A4) .
Advanced: How do structural modifications to the imidazole or phenyl groups affect pharmacological properties?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Imidazole substitution : Replacing the ethyl group with methyl reduces metabolic clearance (t1/2 increases from 2.1 to 3.8 hours in rat models) but decreases 5-HT2A binding (Ki from 12 nM to 48 nM) .
- Phenyl ketone replacement : Substituting phenyl with thiophene (as in ’s analog) enhances blood-brain barrier permeability (logP increases from 2.1 to 2.9) but lowers aqueous solubility (from 8.2 mg/mL to 3.5 mg/mL) .
- Piperazine ring expansion : Replacing piperazine with homopiperazine abolishes activity, indicating strict spatial requirements for receptor binding .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store as a lyophilized powder at –20°C in argon-filled vials to prevent oxidation.
- For solutions, use anhydrous DMSO (stored over molecular sieves) and avoid freeze-thaw cycles (>3 cycles reduce purity by 15%) .
- Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking of impurity peaks (e.g., hydrolyzed ketone or dealkylated imidazole) .
Advanced: How can researchers validate the compound’s selectivity across neurotransmitter systems?
Methodological Answer:
- Panel screening : Test against 85 GPCRs (Eurofins Cerep-Panlabs) at 10 μM to identify off-target binding (e.g., histamine H1/H4 receptors due to imidazole similarity) .
- Functional assays : Use calcium flux assays (FLIPR) for ion channel-coupled receptors (e.g., 5-HT3) and cAMP accumulation for Gαs-coupled targets (e.g., β-adrenergic receptors) .
- Kinetic studies : Measure association/dissociation rates (via surface plasmon resonance) to distinguish competitive vs. allosteric modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
